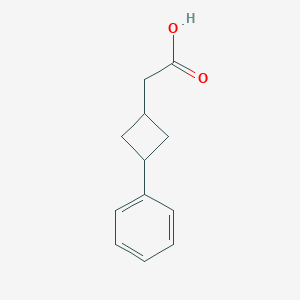
2-(3-Phenylcyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylcyclobutyl)acetic acid is a chemical compound with the CAS Number: 1699479-98-5 . It has a molecular weight of 190.24 and its IUPAC name is 2-(3-phenylcyclobutyl)acetic acid . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for 2-(3-Phenylcyclobutyl)acetic acid is 1S/C12H14O2/c13-12(14)8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(3-Phenylcyclobutyl)acetic acid is a powder . It has a molecular weight of 190.24 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Medical Applications
- Complexes with Tetraazacycles : A study by Lukeš et al. (2001) compared the complexing properties of cyclen and cyclam derivatives containing acetic acid pendant arms with their methylphosphonic or methylphosphinic acid analogues. This research is significant for medical applications, particularly in the context of complexes with copper and lanthanides used in medicine. The study highlighted how the basicity of amine groups and the macrocyclic effect influence the stability constants of these complexes, with implications for MRI applications due to the coordination properties of lanthanide(III) complexes (Lukeš, I., Kotek, J., Vojtisek, P., & Hermann, P., 2001).
Antimicrobial Evaluation
- Pyrazole Derivatives Synthesis : Sharshira and Hamada (2012) reported on the synthesis of pyrazole derivatives involving reactions with acetic acid, demonstrating moderate antimicrobial activity against various bacteria and fungi. This research exemplifies the application of acetic acid derivatives in developing new antimicrobial agents (Sharshira, E., & Hamada, N. M., 2012).
Chemical Synthesis and Catalysis
- Hydrophenylation of Alkynes : Zeng and Hua (2008) explored the catalytic activity of PdCl2(PPh3)2 in the hydrophenylation of alkynes using sodium tetraphenylborate in an acetic acid aqueous solution. This study showcases the application of acetic acid in facilitating catalytic reactions for the synthesis of phenyl alkenes under mild conditions, contributing to advancements in organic synthesis techniques (Zeng, H., & Hua, R., 2008).
Anticancer Studies
- Metal Complexes with Diclofenac and Phenanthroline : A study by Shah et al. (2019) prepared alkali metal complexes involving diclofenac (a derivative of acetic acid) and phenanthroline, evaluating their structures and anticancer activity. These complexes showed promising antibacterial and anticancer activities, suggesting potential applications in medical treatments (Shah, S. R., Shah, Z., Khan, A., Ahmed, A., Sohani, Hussain, J., Csuk, R., Anwar, M., & Al-Harrasi, A., 2019).
Safety And Hazards
The safety information for 2-(3-Phenylcyclobutyl)acetic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
2-(3-phenylcyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIVKTBRLNDZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylcyclobutyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

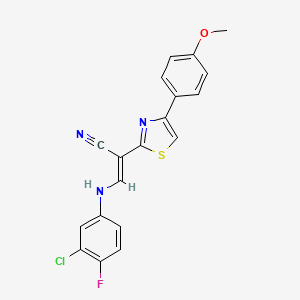
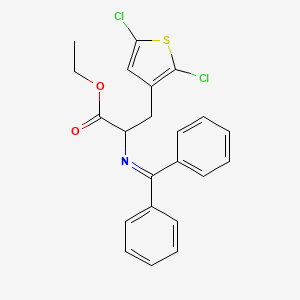

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2840866.png)
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)
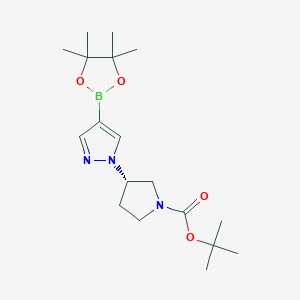

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)
![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)
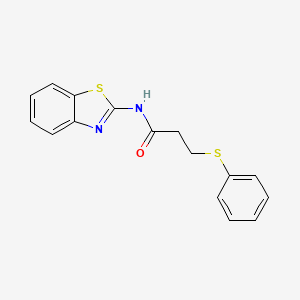
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2840881.png)
![N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide](/img/structure/B2840882.png)
![[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2840884.png)